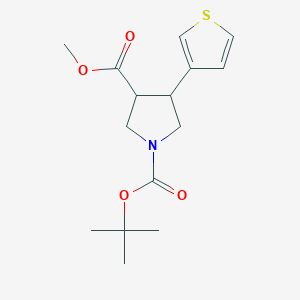

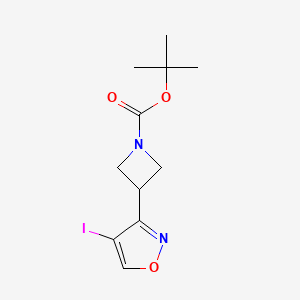

1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

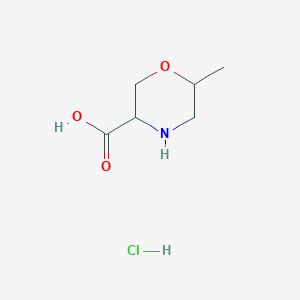

El 1-terc-butil-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído es un compuesto químico que pertenece a la familia de los pirazoles. Se caracteriza por la presencia de un grupo terc-butilo, un grupo fluorofenilo y un anillo de pirazol con un grupo funcional aldehído.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 1-terc-butil-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído generalmente implica la reacción de materiales de partida adecuados en condiciones controladas. Un método común implica la reacción de 4-fluorobenzaldehído con terc-butilhidracina en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente como acetato de etilo y agua en condiciones de reflujo para obtener el producto deseado .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactores más grandes y la garantía de técnicas de purificación adecuadas para obtener el compuesto con un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El 1-terc-butil-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El grupo aldehído puede oxidarse a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: El grupo aldehído puede reducirse a un alcohol primario utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución aromática nucleófila, donde el átomo de flúor es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Metóxido de sodio en metanol para la sustitución aromática nucleófila.

Principales productos formados

Oxidación: Ácido 1-terc-butil-3-(4-fluorofenil)-1H-pirazol-4-carboxílico.

Reducción: 1-terc-butil-3-(4-fluorofenil)-1H-pirazol-4-metanol.

Sustitución: Diversos derivados de pirazol sustituidos según el nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 1-terc-butil-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.

Medicina: Explorado como un posible compuesto principal para el desarrollo de nuevos agentes terapéuticos.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del 1-terc-butil-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído no se comprende completamente, pero se cree que interactúa con objetivos y vías moleculares específicas. Por ejemplo, en sistemas biológicos, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Se necesitan más investigaciones para dilucidar los mecanismos moleculares exactos involucrados.

Comparación Con Compuestos Similares

Compuestos similares

- 1-terc-butil-3-(4-fluorofenil)-1H-pirazol-5-amina .

- 1-(4-fluorofenil)-3-metil-1H-pirazol-5-amina .

- 3-terc-butil-1-(4-metoxifenil)-1H-pirazol-5-amina .

- 3-terc-butil-1-fenil-1H-pirazol-5-amina .

Singularidad

El 1-terc-butil-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído es único debido a la presencia de un grupo fluorofenilo y un grupo funcional aldehído en el anillo de pirazol. Esta combinación de características estructurales confiere una reactividad química distinta y una posible actividad biológica, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.

Propiedades

Fórmula molecular |

C14H15FN2O |

|---|---|

Peso molecular |

246.28 g/mol |

Nombre IUPAC |

1-tert-butyl-3-(4-fluorophenyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C14H15FN2O/c1-14(2,3)17-8-11(9-18)13(16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3 |

Clave InChI |

KLOHJLRGNMGFOY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)N1C=C(C(=N1)C2=CC=C(C=C2)F)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)

![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)

![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)

![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)

![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)